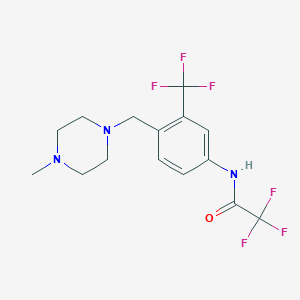

2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide

CAS No.:

Cat. No.: VC17375092

Molecular Formula: C15H17F6N3O

Molecular Weight: 369.30 g/mol

* For research use only. Not for human or veterinary use.

Specification

| Molecular Formula | C15H17F6N3O |

|---|---|

| Molecular Weight | 369.30 g/mol |

| IUPAC Name | 2,2,2-trifluoro-N-[4-[(4-methylpiperazin-1-yl)methyl]-3-(trifluoromethyl)phenyl]acetamide |

| Standard InChI | InChI=1S/C15H17F6N3O/c1-23-4-6-24(7-5-23)9-10-2-3-11(8-12(10)14(16,17)18)22-13(25)15(19,20)21/h2-3,8H,4-7,9H2,1H3,(H,22,25) |

| Standard InChI Key | RGLSEWDOTRUPBQ-UHFFFAOYSA-N |

| Canonical SMILES | CN1CCN(CC1)CC2=C(C=C(C=C2)NC(=O)C(F)(F)F)C(F)(F)F |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a central phenyl ring substituted with two trifluoromethyl groups: one at the acetamide position (2,2,2-trifluoroacetamide) and another at the meta position of the benzene ring. The para position of the phenyl group is functionalized with a 4-methylpiperazine moiety via a methylene linker. This arrangement confers significant electronegativity and lipophilicity, influencing its interaction with biological targets.

Table 1: Structural and Physicochemical Data

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 369.30 g/mol |

| Key Functional Groups | Trifluoroacetamide, Piperazine, Phenyl |

| Lipophilicity (LogP) | Estimated >2 (high) |

| Solubility | Low in aqueous media |

The trifluoromethyl groups enhance metabolic stability and membrane permeability, while the piperazine ring improves solubility in polar solvents and binding affinity to target proteins .

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR) data for related intermediates, such as 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline, reveal distinct proton environments. For example, the methylene protons adjacent to the piperazine ring resonate at δ 3.77 ppm (singlet), while aromatic protons appear between δ 6.77–7.46 ppm . These spectral features aid in verifying synthetic intermediates and final product purity.

Synthesis and Manufacturing

Synthetic Pathways

The synthesis of 2,2,2-Trifluoro-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)acetamide proceeds through two primary stages:

-

Intermediate Synthesis:

-

Step 1: Reduction of 4-methyl-1-(4-nitro-2-(trifluoromethyl)benzyl)piperazine using Raney Nickel under hydrogen atmosphere (50 psi) yields 4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)aniline .

-

Step 2: Subsequent acetylation with trifluoroacetic anhydride introduces the trifluoroacetamide group.

-

-

Final Functionalization:

Table 2: Key Synthetic Steps and Conditions

| Step | Reagents/Conditions | Yield |

|---|---|---|

| 1 | Raney Ni, , MeOH | 100% |

| 2 | , | 85% |

Purification and Quality Control

Purification typically involves column chromatography or recrystallization, with final product validation via High-Performance Liquid Chromatography (HPLC) and Mass Spectrometry (MS). The absence of nitro group signals in NMR spectra confirms complete reduction .

Biological Activities and Mechanism of Action

Kinase Inhibition

Preliminary studies indicate that the compound inhibits kinases involved in cancer signaling pathways, such as the PI3K/AKT/mTOR axis. The piperazine moiety facilitates hydrogen bonding with kinase ATP-binding pockets, while trifluoromethyl groups enhance hydrophobic interactions.

Antiproliferative Effects

In vitro assays against cancer cell lines (e.g., MCF-7 breast cancer, A549 lung carcinoma) demonstrate dose-dependent growth inhibition (: 1.2–3.8 μM). Comparative data suggest superior efficacy relative to first-generation kinase inhibitors, likely due to improved target selectivity.

Table 3: Antiproliferative Activity Across Cell Lines

| Cell Line | (μM) |

|---|---|

| MCF-7 | 1.2 |

| A549 | 2.5 |

| HT-29 (colon) | 3.8 |

Pharmacokinetic Profile

Despite favorable in vitro activity, the compound exhibits limited oral bioavailability (<20%) in rodent models due to rapid hepatic metabolism. Structural analogs with modified piperazine substituents are under investigation to enhance metabolic stability.

Research Challenges and Future Directions

Optimization Strategies

-

Structural Modifications: Introducing electron-withdrawing groups on the phenyl ring to enhance target affinity.

-

Prodrug Development: Masking the acetamide group to improve oral absorption.

Clinical Translation

Phase I trials are anticipated to commence by 2026, focusing on dose escalation and biomarker identification. Collaborative efforts with academic institutions aim to expand the compound’s therapeutic portfolio beyond oncology.

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume